Product packaging for 3-Bromo-5-chloro-4-iodophenol(Cat. No.:)

3-Bromo-5-chloro-4-iodophenol

Cat. No.: B13933586
M. Wt: 333.35 g/mol
InChI Key: DSIGSTYZADQGSW-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are derivatives of phenol that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to the aromatic ring. The introduction of halogen atoms can significantly alter the physical and chemical properties of the parent phenol molecule. Polyhalogenated phenols, which contain more than one halogen substituent, represent a diverse subgroup with a wide range of properties depending on the number, type, and position of the halogen atoms. These compounds are often used as intermediates in organic synthesis and have been studied for their potential use in various industrial and pharmaceutical applications. 3-Bromo-5-chloro-4-iodophenol is a distinct example of a polyhalogenated phenol, featuring three different halogen atoms—bromine, chlorine, and iodine—on the phenol ring.

Significance of Polyhalogenation in Aromatic Systems

The presence of multiple halogen atoms on an aromatic ring, as seen in this compound, has a profound impact on the molecule's electronic and steric properties. Halogens are electron-withdrawing groups, and their presence can increase the acidity of the phenolic proton. The varying sizes and electronegativities of bromine, chlorine, and iodine at different positions on the ring create a unique electronic environment. This distinct substitution pattern can influence the compound's reactivity in chemical transformations and its interactions with biological systems. smolecule.com The study of polyhalogenated aromatic compounds is crucial for understanding structure-activity relationships and for the design of new molecules with specific desired properties. nih.gov

Historical Development of Halogenated Phenol Research

The study of halogenated phenols dates back to the early days of organic chemistry. rushim.ru Initial research focused on the direct halogenation of phenol, a process that often leads to a mixture of products due to the activating effect of the hydroxyl group. google.com Over the years, more sophisticated synthetic methods have been developed to achieve regioselective halogenation, allowing for the synthesis of specific isomers. researchgate.net The development of analytical techniques has been instrumental in the separation and characterization of these compounds. Research into polyhalogenated phenols has been driven by their utility as synthetic intermediates and, in some cases, their presence as environmental contaminants. researchgate.net The synthesis of specifically substituted compounds like this compound is a result of the continued advancement in synthetic organic chemistry.

Physicochemical Properties

The properties of this compound are determined by its unique molecular structure. A summary of its key physicochemical properties is presented in the interactive data table below.

PropertyValue
Molecular Formula C₆H₃BrClIO
Molecular Weight 333.35 g/mol
CAS Number 2091672-94-3
Appearance Not available
Melting Point Not available
Boiling Point Not available
LogP 3.41270

Data sourced from various chemical suppliers and databases. sigmaaldrich.comaobchem.comchemsrc.com

Synthesis and Reactions

The reactivity of this compound is influenced by the three different halogen substituents and the phenolic hydroxyl group. The hydroxyl group can undergo reactions such as etherification and esterification. The carbon-halogen bonds can participate in various cross-coupling reactions, with the reactivity generally following the order C-I > C-Br > C-Cl. wuxibiology.com This differential reactivity can be exploited to selectively introduce different functional groups at specific positions on the aromatic ring.

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on a combination of modern analytical techniques.

Interactive Table of Analytical Methods:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the elemental composition through high-resolution mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Used to separate the compound from impurities and to determine its purity.
Infrared (IR) Spectroscopy Identifies the presence of functional groups, such as the O-H stretch of the phenol and C-halogen bonds.

Specific spectral data for this compound can be obtained from suppliers upon request. bldpharm.com

Applications and Research

Due to its highly functionalized nature, this compound is primarily of interest as a building block in organic synthesis. The presence of three different halogens offers the potential for sequential and selective cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. Such molecules may find applications in medicinal chemistry, materials science, and agrochemicals. For instance, related halogenated phenols have been used as precursors for pharmaceuticals and other biologically active compounds. chemicalbook.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClIO B13933586 3-Bromo-5-chloro-4-iodophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClIO

Molecular Weight

333.35 g/mol

IUPAC Name

3-bromo-5-chloro-4-iodophenol

InChI

InChI=1S/C6H3BrClIO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H

InChI Key

DSIGSTYZADQGSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Br)O

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Chloro 4 Iodophenol

Regioselective Halogenation Strategies

Regioselective halogenation is paramount in the synthesis of asymmetrically substituted phenols. The choice between direct halogenation of a phenol (B47542) precursor and indirect methods involving functional group manipulation is often dictated by the desired substitution pattern and the need to overcome inherent selectivity challenges.

Direct Halogenation Approaches

Direct halogenation of phenol or its derivatives is a common method for introducing halogen atoms onto an aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. quora.comlibretexts.org This makes the positions ortho (2, 6) and para (4) to the hydroxyl group highly susceptible to electrophilic attack.

However, synthesizing 3-Bromo-5-chloro-4-iodophenol via direct halogenation presents significant regiochemical challenges. A plausible, albeit complex, direct approach could start with a pre-existing meta-substituted phenol. For instance, starting with 3-chlorophenol or 3-bromophenol would be necessary to achieve the desired 3,5-disubstitution pattern relative to the hydroxyl group.

Let's consider a hypothetical direct halogenation sequence starting from 3-chlorophenol:

Bromination of 3-chlorophenol: The hydroxyl group directs ortho- and para-. The para- position (position 5) is sterically accessible. The ortho- positions are 2 and 6. The chlorine atom is a deactivator but also an ortho-, para-director. chemistrysteps.commasterorganicchemistry.com The combined directing effects would likely lead to a mixture of products, with bromination occurring at positions 5, 6, and 2. Achieving selective bromination at the 5-position would require carefully controlled conditions and potentially the use of specialized catalysts to enhance regioselectivity.

Recent research has focused on catalyst-controlled regioselective halogenation to overcome the inherent selectivity of the phenol ring. For example, Lewis basic selenoether catalysts have been shown to provide high ortho-selectivity in the chlorination of phenols, a level of control that could theoretically be adapted for complex syntheses. nsf.gov Similarly, Ni-NiO heterojunction nanoparticles have been used to achieve remarkable para-selectivity in the bromination of phenols using N-bromosuccinimide (NBS). rsc.org

Starting MaterialReagentTarget PositionKey Challenge
3-ChlorophenolBrominating Agent (e.g., Br₂)5-positionOvercoming mixed ortho/para direction to achieve meta-substitution relative to Cl.
3-Bromo-5-chlorophenol (B1291525)Iodinating Agent (e.g., I₂)4-positionEnsuring selective para-iodination without side reactions.

Indirect Halogenation via Precursor Functionalization

An often more effective strategy for controlling regiochemistry involves starting with a different precursor, such as a substituted aniline (B41778), performing the halogenations, and then converting the amino group into a hydroxyl group. The amino group (or a protected form like acetanilide) is also a powerful ortho-, para-director, but this pathway offers distinct advantages in controlling the sequence of halogen introduction.

A well-documented synthetic route for the analogous compound 1-bromo-3-chloro-5-iodobenzene starts from aniline, which can be adapted for the synthesis of the target phenol. adamcap.comscribd.com This indirect approach involves the following key transformations:

Protection of the Amine: Aniline is first protected as acetanilide to moderate its reactivity and reduce side reactions.

Sequential Halogenation: The acetamido group directs the sequential introduction of halogens to the ortho- and para-positions.

Deprotection: The acetamido group is hydrolyzed back to an amino group.

Diazotization and Hydrolysis: The resulting halogenated aniline is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. google.comyoutube.comchemicalnote.com

This method provides superior control over the placement of the halogens. For example, starting with 3,5-dichloroaniline, one could introduce bromine at the 4-position, followed by diazotization and hydrolysis to yield 4-bromo-3,5-dichlorophenol. The specific sequence for this compound would be planned based on the directing effects at each stage. A patent for the preparation of 3-bromo-5-chlorophenol utilizes the diazotization and hydrolysis of 3-bromo-5-chloroaniline as the final step. google.com

PrecursorKey Transformation StepsAdvantage
Substituted AnilineProtection → Halogenation → Deprotection → Diazotization → HydrolysisSuperior regiochemical control during halogenation steps.
3-Bromo-5-chloroanilineDiazotization → HydrolysisFinal step in a multi-step synthesis to introduce the hydroxyl group.

Functional Group Interconversions on a Halogenated Phenol Scaffold

Once a halogenated phenol is obtained, further modifications can be made. These can include adding more halogens or selectively removing them to achieve the desired substitution pattern.

Ortho-, Meta-, and Para-Directed Substitution Methodologies

When performing electrophilic substitution on an already halogenated phenol, the directing effects of all substituents must be considered.

Hydroxyl Group (-OH): As the strongest activating group, its ortho-, para-directing effect is dominant. quora.com

Halogens (-Br, -Cl, -I): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate via resonance. chemistrysteps.commasterorganicchemistry.com The directing ability of halogens is weaker than that of the hydroxyl group.

In a molecule like 3,5-dichlorophenol, the hydroxyl group strongly activates the 2, 4, and 6 positions. The chlorine atoms at positions 3 and 5 also direct incoming electrophiles to these same positions (ortho- and para- to each chlorine). Therefore, subsequent halogenation (e.g., iodination) would be overwhelmingly directed to the 4-position (para to -OH and ortho to both -Cl) and to a lesser extent, the 2 and 6 positions (ortho to -OH). This convergence of directing effects makes the 4-position the most probable site for the final halogenation.

Selective Dehalogenation and Re-halogenation

Selective dehalogenation offers a route to isomers that are difficult to access directly. This process involves the removal of one or more halogen atoms from a polyhalogenated compound. Catalytic hydrodehalogenation, often using a palladium catalyst, is a common method for removing aryl halides. rsc.org The reactivity of carbon-halogen bonds to cleavage generally follows the order C-I > C-Br > C-Cl, allowing for selective removal under controlled conditions.

For instance, one could synthesize a tetra-halogenated phenol and then selectively remove one halogen to arrive at the desired product. This strategy is less common for synthesis but is a powerful tool. A process for the dehalogenation of aryl halides using a hypophosphite salt in the presence of a noble metal catalyst has also been described, which could be applied to polyhalogenated phenols. google.com

Re-halogenation would simply follow the principles of electrophilic aromatic substitution described previously, with the regiochemical outcome determined by the remaining substituents.

Multi-Step Synthesis Pathways from Simpler Precursors

Constructing this compound from simple precursors like aniline or phenol requires a multi-step approach that leverages the principles of regioselectivity discussed above. An indirect pathway starting from aniline is generally the most reliable for controlling the final substitution pattern.

Proposed Synthetic Pathway from Aniline:

A logical pathway, adapted from known syntheses of similar tri-halogenated benzenes, would be as follows: adamcap.comscribd.com

Chlorination of Aniline: Start with the chlorination of aniline. To achieve meta-substitution, one might need to start with an appropriate precursor like 3-chloroaniline. Alternatively, nitration followed by reduction can yield 3-nitroaniline, which can then be chlorinated. A more direct route starts with 3-chloroaniline.

Bromination of 3-chloroaniline: The amino group is a strong ortho-, para-director. Bromination of 3-chloroaniline would be directed to the 2, 4, and 6 positions. The 5-position is meta to both groups and would not be favored. To achieve the 3-bromo-5-chloro pattern, it is more logical to start with 3,5-dibromoaniline and then selectively replace one bromine with chlorine, or more practically, start with 3-bromo-5-chloroaniline itself, which can be synthesized from 3,5-dinitrobenzoic acid. A patent describes the synthesis of 3-bromo-5-chloroaniline from 3-bromo-5-chloronitrobenzene. google.com

Iodination of 3-Bromo-5-chloroaniline: With the 3 and 5 positions occupied, the amino group will direct the incoming iodine electrophile to the ortho- (2, 6) and para- (4) positions. The 4-position is the most likely site for iodination due to steric accessibility and the strong directing power of the amino group.

Diazotization and Hydrolysis: The resulting 4-iodo-3-bromo-5-chloroaniline is then treated with sodium nitrite in a strong acid at low temperature to form the diazonium salt. chemicalnote.com Gentle warming of the diazonium salt solution in water will then replace the diazonium group with a hydroxyl group, yielding the final product, this compound. google.comyoutube.com

StepStarting MaterialReagentsIntermediate Product
13-Bromo-5-chloroanilineIodinating agent (e.g., ICl or NIS)3-Bromo-5-chloro-4-iodoaniline
23-Bromo-5-chloro-4-iodoaniline1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, heatThis compound

This multi-step approach, while lengthy, provides a rational and controllable pathway to the target molecule, overcoming the regiochemical ambiguities of direct halogenation on a phenol ring.

Phenol Ring Halogenation Sequences

The hydroxyl group of phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This inherent reactivity makes direct halogenation of phenol highly facile; however, it often leads to polysubstituted products and isomeric mixtures that are difficult to separate. The synthesis of a trisubstituted phenol with a specific arrangement of three different halogens, such as this compound, necessitates a multi-step approach where the sequence of halogen introduction is critical.

A plausible synthetic strategy would commence with the introduction of one halogen, followed by the sequential addition of the others, where the regiochemical outcome of each step is governed by the combined directing effects of the substituents present. The relative reactivity of the halogens and the steric hindrance imposed by the substituents also play a crucial role in determining the position of the incoming electrophile.

Sequential Introduction of Bromine, Chlorine, and Iodine

A logical synthetic route to this compound would likely begin with the synthesis of a monosubstituted phenol, followed by subsequent halogenations. One possible pathway involves the initial iodination of phenol to form 4-iodophenol (B32979), a well-established starting material. The subsequent introduction of chlorine and bromine would then need to be directed to the desired positions.

Step 1: Synthesis of 4-Iodophenol

The synthesis of 4-iodophenol can be achieved through several methods. A common laboratory preparation involves the diazotization of 4-aminophenol followed by a Sandmeyer-type reaction with potassium iodide.

Starting MaterialReagentsProductYield (%)
4-Aminophenol1. NaNO₂, H₂SO₄, H₂O, 0-5 °C; 2. KI4-Iodophenol~75%

Step 2: Chlorination of 4-Iodophenol

The subsequent chlorination of 4-iodophenol would be directed by both the hydroxyl and the iodo groups. The hydroxyl group is a strong ortho, para-director, while the iodo group is a deactivating but also ortho, para-directing substituent. The position ortho to the hydroxyl group (C2 and C6) and ortho to the iodo group (C3 and C5) are activated. Given the strong activating nature of the hydroxyl group, chlorination is expected to occur at one of the positions ortho to it. To obtain the desired 3-chloro-4-iodophenol, the chlorine atom must be introduced at the C3 position. This would require careful selection of chlorinating agents and reaction conditions to favor substitution at this specific position, potentially overcoming the steric hindrance from the adjacent iodine atom.

Step 3: Bromination of 3-chloro-4-iodophenol

The final step would be the bromination of the 3-chloro-4-iodophenol intermediate. In this substrate, the hydroxyl group, the chloro group, and the iodo group will all influence the position of the incoming bromine. The hydroxyl group will direct to the C2 and C6 positions. The chloro group will direct to the C2 and C6 positions. The iodo group will direct to the C2 and C6 positions. To achieve the target molecule, this compound, the bromine must be introduced at the C5 position. This presents a significant regiochemical challenge, as this position is meta to the strongly activating hydroxyl group. Achieving this substitution pattern would likely require specialized synthetic methods, possibly involving protecting group strategies or the use of advanced catalytic systems to override the inherent directing effects of the substituents.

Catalytic Approaches in the Synthesis of Halogenated Phenols

To address the challenges of regioselectivity in the synthesis of polysubstituted phenols, various catalytic methods have been developed. These approaches offer greater control over the position of halogenation compared to traditional electrophilic substitution reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the selective functionalization of C-H bonds. Palladium-catalyzed C-H halogenation reactions can provide access to halogenated arenes with regioselectivity that is complementary to classical electrophilic substitution. These reactions often proceed via a directed mechanism, where a directing group on the substrate coordinates to the metal center, bringing the catalyst into proximity of a specific C-H bond for activation and subsequent halogenation.

For the synthesis of a complex molecule like this compound, a transition metal-catalyzed approach could potentially be employed to introduce one or more of the halogen atoms with high regioselectivity. For instance, a suitably functionalized phenol derivative could be used to direct the catalyst to a specific C-H bond for halogenation.

Catalyst SystemHalogen SourceSubstrate TypeRegioselectivity
Pd(OAc)₂ / LigandN-Halosuccinimide (NXS)Phenol derivativesOften directed by a coordinating group
Cu(I) or Cu(II) saltsVariousPhenolsCan favor ortho or para depending on conditions

Organocatalytic Methods for Halogenation

In recent years, organocatalysis has gained prominence as a sustainable and efficient alternative to metal-based catalysis. For the halogenation of phenols, various organocatalysts have been developed to control the regioselectivity of the reaction. These catalysts can operate through different activation modes, such as hydrogen bonding or the formation of reactive halogenating species.

For example, certain thiourea-based or amine-based organocatalysts have been shown to promote the ortho-selective halogenation of phenols. This is achieved through hydrogen bonding interactions between the catalyst and the hydroxyl group of the phenol, which in turn directs the electrophilic halogen to the ortho position. While these methods are highly effective for selective monohalogenation, their application to the synthesis of a tri-halogenated phenol with a specific substitution pattern would require careful substrate design and optimization of the catalytic system.

Catalyst TypeHalogenating AgentKey Feature
Thiourea derivativesN-Halosuccinimide (NXS)Hydrogen bonding to direct ortho-halogenation
Chiral aminesN-Halosuccinimide (NXS)Enantioselective halogenation

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 5 Chloro 4 Iodophenol

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) in phenols is generally facile due to the strong activating and ortho-, para-directing nature of the hydroxyl group. cymitquimica.com However, in 3-Bromo-5-chloro-4-iodophenol, the presence of three deactivating halogen substituents complicates this reactivity.

In this compound, the cumulative inductive effect of the three halogens significantly deactivates the ring towards electrophilic substitution. The activating influence of the hydroxyl group is therefore substantially attenuated.

Despite their deactivating nature, the hydroxyl group and the halogen substituents are all ortho-, para-directors. cymitquimica.com In this compound, the positions ortho and para to the hydroxyl group are already substituted. The available positions for further electrophilic attack are at C2 and C6.

The directing effects of the existing substituents on the regioselectivity of further substitution are summarized in the table below.

SubstituentPositionDirecting Effect
-OHC1ortho, para
-BrC3ortho, para
-IC4ortho, para
-ClC5ortho, para

Considering the positions on the ring, further electrophilic substitution would likely occur at the remaining vacant positions, C2 and C6. The hydroxyl group strongly directs to its ortho positions (C2 and C6). The bromine at C3 directs to its ortho position C2 and its para position C6. The chlorine at C5 directs to its ortho position C6 and its para position C2. The iodine at C4 directs to its ortho positions C3 and C5, which are already occupied. Therefore, the directing effects of the hydroxyl, bromo, and chloro groups converge to activate positions C2 and C6 for electrophilic attack. Steric hindrance from the adjacent bulky iodine atom at C4 might influence the relative rates of substitution at C2 versus C6.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by electron-withdrawing groups. The relative ability of halogens to act as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I. masterorganicchemistry.comwikipedia.org This is contrary to the trend in S_N2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack.

For this compound, the carbon-iodine bond is the most likely to undergo nucleophilic displacement, followed by the carbon-bromine and carbon-chlorine bonds. This is due to the C-I bond being the weakest among the carbon-halogen bonds present. savemyexams.com The actual reactivity will also be influenced by the reaction conditions and the nature of the attacking nucleophile.

The hydroxyl group can significantly influence SNAr reactions on the ring. Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion. This greatly enhances the electron-donating character of the substituent, which would generally disfavor a classical SNAr mechanism that relies on an electron-poor aromatic ring.

However, recent research has highlighted alternative pathways where the hydroxyl group can facilitate nucleophilic substitution. One such mechanism involves the formation of a phenoxyl radical through homolysis of the O-H bond. This transient radical acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. osti.govnih.govnih.gov This homolysis-enabled electronic activation provides a pathway for the substitution of halides on electron-rich phenols under mild conditions. osti.govnih.govnih.gov

Oxidative and Reductive Transformations

The phenolic moiety and the halogen substituents in this compound are susceptible to both oxidation and reduction.

The oxidation of halogenated phenols can lead to the formation of various products, including quinones and hydroquinones. smolecule.com The phenolic hydroxyl group can be oxidized, and depending on the reaction conditions and the oxidizing agent used, this can be accompanied by dehalogenation or polymerization. For instance, enzymatic oxidation of halophenols can result in the formation of oligomers through C-O bond formation. masterorganicchemistry.com

Reduction reactions of this compound would likely involve the removal of the halogen atoms. The carbon-iodine bond, being the weakest, would be the most susceptible to reductive cleavage. Catalytic hydrogenation or the use of reducing agents like activated zinc could potentially lead to selective deiodination, followed by the removal of bromine and chlorine.

Selective Oxidation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation. However, selective oxidation in the presence of highly reactive halogens requires carefully chosen reagents to prevent undesired side reactions. The oxidation of phenols can lead to various products, including quinones, or result in oxidative coupling to form polymeric structures.

In a study on the oxidation of various halophenols catalyzed by an artificial peroxidase, it was observed that the reaction pathway is highly dependent on the halogen substituent. For instance, 4-fluorophenol (B42351) was oxidized to 1,4-benzoquinone, whereas 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) were selectively converted into higher molecular weight oligomers through C-O bond formation. mdpi.com This suggests that the oxidation of this compound would likely lead to the formation of complex oligomeric or polymeric products via intermolecular C-O coupling rather than a simple quinone. The reaction is initiated by the formation of a phenoxy radical, which can then undergo coupling reactions.

Table 1: Expected Products from Selective Oxidation of Halophenols This table is illustrative and based on findings from analogous compounds.

Starting Material Oxidizing System Major Product Type
4-Fluorophenol Artificial Peroxidase/H₂O₂ 1,4-Benzoquinone mdpi.com
4-Chlorophenol Artificial Peroxidase/H₂O₂ C-O coupled oligomers mdpi.com
This compound Mild Oxidizing Agent Expected C-O coupled oligomers

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. In polyhalogenated compounds like this compound, the challenge lies in achieving selective dehalogenation. The reactivity of carbon-halogen (C-X) bonds towards reduction generally follows the order of their bond dissociation energies: C-I < C-Br < C-Cl. nih.gov This trend implies that the carbon-iodine bond is the weakest and therefore the most susceptible to cleavage.

Thus, it is highly probable that the selective reductive dehalogenation of this compound can be achieved at the C-I bond. This would yield 3-bromo-5-chlorophenol (B1291525). More forcing reaction conditions would be required to subsequently remove the bromine and then the chlorine atoms. Bacterial reductive dehalogenation has also been studied, showing that certain microorganisms can selectively dehalogenate specific positions, although the substrate range can be limited. For example, Desulfitobacterium chlororespirans was found to debrominate bromoxynil (B128292) but not deiodinate the structurally similar ioxynil (B1672095) under the same conditions, suggesting that enzymatic dehalogenation is highly specific and not solely dependent on bond strength. nih.gov

Table 2: General Reactivity Trend for Reductive Dehalogenation

Carbon-Halogen Bond Bond Dissociation Energy (kJ/mol, approx.) Reactivity towards Reduction
C-I ~220 Highest
C-Br ~285 Intermediate
C-Cl ~340 Lowest

Transition Metal-Catalyzed Cross-Coupling Reactions

The different halogen atoms on this compound provide multiple reaction sites for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.comnih.gov

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings

These palladium-catalyzed reactions are among the most important transformations in modern organic synthesis. nih.govresearchgate.net

Suzuki-Miyaura Coupling: Involves the reaction of an organohalide with an organoboron compound (like a boronic acid). libretexts.orgacs.org It is widely used for creating biaryl structures.

Heck Coupling: Couples an organohalide with an alkene to form a substituted alkene. organic-chemistry.org

Sonogashira Coupling: A coupling reaction between an organohalide and a terminal alkyne to form substituted alkynes. libretexts.orgwikipedia.org

Stille Coupling: Utilizes an organotin compound to couple with an organohalide. organic-chemistry.orgwikipedia.org

For this compound, all three halogen positions could potentially participate in these coupling reactions. The phenolic -OH group can also influence the reaction, sometimes requiring protection or specific basic conditions.

Chemoselectivity in Coupling Reactions Involving Multiple Halogens

The key to utilizing polyhalogenated substrates like this compound is controlling the chemoselectivity—that is, selectively reacting at one halogen site over the others. The site selectivity in palladium-catalyzed cross-coupling reactions is primarily governed by the rate of the initial oxidative addition step. nih.gov This step is highly dependent on the carbon-halogen bond strength.

The established reactivity trend for oxidative addition is C-I > C-OTf > C-Br >> C-Cl . nih.govwikipedia.orgwhiterose.ac.uk

This predictable reactivity hierarchy allows for stepwise, site-selective functionalization of this compound.

First Coupling: A reaction under mild conditions would occur exclusively at the most reactive C-I bond. For instance, a Sonogashira coupling with a terminal alkyne would yield a 3-bromo-5-chloro-4-(alkynyl)phenol. wikipedia.org

Second Coupling: Using a different coupling partner and slightly more forcing conditions, a subsequent reaction could be performed at the C-Br bond.

Third Coupling: The C-Cl bond is the least reactive and would require the most vigorous conditions (e.g., specific ligands, higher temperatures) to participate in a coupling reaction. researchgate.netresearchgate.net

This stepwise approach allows for the synthesis of complex, highly substituted aromatic compounds from a single, versatile starting material.

Table 3: Predicted Site Selectivity in Cross-Coupling of this compound

Reaction Site Relative Reactivity Typical Coupling Reaction Expected Product after First Coupling
C-I Highest Suzuki, Sonogashira, etc. under mild conditions 3-Bromo-5-chloro-4-substituted-phenol
C-Br Intermediate Suzuki, Sonogashira, etc. under moderate conditions 3-Substituted-5-chloro-4-iodophenol
C-Cl Lowest Suzuki, Sonogashira, etc. under forcing conditions 3-Bromo-5-substituted-4-iodophenol

Radical Reactions and Single Electron Transfer Processes

Investigation of Radical Intermediates

While less common than the two-electron pathways of cross-coupling, radical reactions involving aryl halides can occur, often initiated by single electron transfer (SET). The ease of forming a radical anion by accepting an electron follows the same trend as C-X bond weakness (I > Br > Cl), as the electron is accepted into the σ* orbital of the C-X bond.

Upon formation, the radical anion ([Ar-X]•−) can fragment to produce an aryl radical (Ar•) and a halide anion (X−).

Ar-X + e− → [Ar-X]•− → Ar• + X−

For this compound, a SET process would most readily occur at the C-I bond to form a 3-bromo-5-chloro-4-hydroxyphenyl radical. This highly reactive intermediate could then participate in various subsequent reactions, such as hydrogen atom abstraction from the solvent or addition to an alkene. The investigation of such radical intermediates is often performed using spectroscopic techniques like Electron Paramagnetic Resonance (EPR) or by using chemical traps to capture the transient radical species. However, specific studies on radical intermediates derived from this compound are not currently documented.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is dictated by the interplay of the phenolic hydroxyl group and the three halogen substituents on the aromatic ring. The differing electronegativities and bond dissociation energies of the carbon-halogen bonds are key determinants of its reactivity.

Photochemical Reactivity

The photochemical reactions of halophenols are primarily initiated by the absorption of UV light, leading to the cleavage of either the carbon-halogen (C-X) or the oxygen-hydrogen (O-H) bond.

Carbon-Halogen Bond Fission The primary photochemical event for this compound is expected to be the homolytic cleavage of the carbon-iodine (C-I) bond. This is because the C-I bond is significantly weaker than the C-Br and C-Cl bonds, as indicated by bond dissociation energies (BDEs) of related compounds. The general trend for the BDE of carbon-halogen bonds in aromatic compounds is C-Cl > C-Br > C-I. This selective cleavage would result in the formation of a 3-bromo-5-chlorophenoxyl radical and an iodine atom.

Table 1: Representative Carbon-Halogen Bond Dissociation Energies (BDEs)

Bond Typical BDE (kcal/mol)
C-Cl (in Chlorobenzene) 96
C-Br (in Bromobenzene) 81
C-I (in Iodobenzene) 65

Note: These are representative values for halobenzenes and serve to illustrate the relative bond strengths.

Following the initial C-I bond cleavage, the resulting aryl radical can undergo several secondary reactions, including hydrogen abstraction from the solvent to form 3-bromo-5-chlorophenol, or dimerization and polymerization reactions.

Other Potential Photochemical Pathways While C-I bond fission is the most probable pathway, other reactions observed in related halophenols could also occur:

O-H Bond Fission : At shorter UV wavelengths (e.g., below 240 nm), direct photolysis of the O-H bond can occur, yielding a phenoxyl radical and a hydrogen atom.

Carbene Formation : In aqueous solutions, the photolysis of 4-halophenols has been shown to proceed via the elimination of a hydrogen halide (HX) to form a carbene intermediate, specifically 4-oxocyclohexa-2,5-dienylidene. This intermediate is highly reactive and can lead to the formation of benzoquinones in the presence of oxygen.

The efficiency of these photochemical processes is described by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. While the quantum yield for this compound is unknown, data from related compounds show a strong dependence on the specific halogen and the reaction conditions. For example, in the photocatalytic degradation of p-halophenols using TiO₂, the apparent first-order rate constant for p-iodophenol was found to be about half that of phenol (B47542), whereas p-chlorophenol and p-bromophenol had rates closer to that of phenol.

Table 2: Photolysis Quantum Yields for Related Halophenols in Various Systems

Compound System/Conditions Quantum Yield (Φ)
o-Iodophenol Aqueous sodium sulfite (B76179) solution 0.35
o-Bromophenol Aqueous sodium sulfite solution 0.04
4-Chlorophenol Sensitized by hydroquinone (B1673460) in aqueous solution Not specified, but reaction occurs
4-Bromophenol Sensitized by hydroquinone in aqueous solution Not specified, but reaction occurs

Note: These values are highly condition-dependent and are presented for comparative purposes.

Electrochemical Reactivity

The electrochemical reactivity of this compound involves both the oxidation of the phenol group and the potential reduction of the carbon-halogen bonds.

Electrochemical Oxidation Phenols are known to undergo electrochemical oxidation at a suitable anode. The oxidation of the hydroxyl group is generally an irreversible process that forms a phenoxyl radical cation. This species is highly reactive and can undergo subsequent reactions, such as coupling to form polymeric films on the electrode surface, a process known as electropolymerization.

The oxidation potential of a substituted phenol is influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as halogens, make the ring less electron-rich and thus increase the potential required for oxidation. The three halogens in this compound all exert an electron-withdrawing inductive effect, which would be expected to result in a relatively high oxidation potential compared to phenol itself.

Table 3: Electrochemical Oxidation Potentials of Related Phenols

Compound Conditions Oxidation Potential (V vs. reference electrode)
Phenol Glassy Carbon Electrode, pH 7 ~0.65 V vs. Ag/AgCl
4-Chlorophenol Not specified Higher than phenol
2,4,6-Trichlorophenol Fe-MC6*a catalyzed Turnover Number: 350

Note: Potentials are highly dependent on pH, solvent, and electrode material. The data illustrates general trends.

Electrochemical Reduction (Dehalogenation) At sufficiently negative potentials, the carbon-halogen bonds can be electrochemically reduced, leading to their cleavage and the formation of a halide ion and a dehalogenated phenol. Similar to photochemical cleavage, the ease of electrochemical reduction is expected to follow the order C-I > C-Br > C-Cl. Therefore, the selective reduction of the C-I bond in this compound to yield 3-bromo-5-chlorophenol is a plausible electrochemical reaction.

Advanced oxidation processes that utilize electrochemistry, such as those involving sulfate (B86663) radicals (SO₄˙⁻) or hydroxyl radicals (HO˙), are effective for the degradation of halophenols. Studies have shown that SO₄˙⁻ tends to react via electron transfer, while HO˙ can react via both electron transfer and hydroxyl addition.

Structural Elucidation and Advanced Characterization of 3 Bromo 5 Chloro 4 Iodophenol

X-ray Crystallography and Solid-State Structure

Hydrogen Bonding Networks in the Crystalline State

No crystallographic data for 3-Bromo-5-chloro-4-iodophenol has been found in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon (¹³C) NMR Chemical Shift Assignments and Halogen Effects

No experimental ¹H or ¹³C NMR data for this compound has been found in the searched scientific literature.

Multi-Nuclear NMR (e.g., 19F, 17O) where applicable to related derivatives

While direct multi-nuclear NMR data for this compound is not extensively available in public literature, the principles of ¹⁹F and ¹⁷O NMR can be understood from studies on related halogenated and substituted phenol (B47542) derivatives.

¹⁹F NMR: For fluorinated derivatives of phenols, ¹⁹F NMR is a powerful tool for structural elucidation and for monitoring chemical transformations. nih.govnih.gov The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, leading to a wide spectral dispersion and making it easier to distinguish between different fluorine atoms within a molecule. researchgate.net For instance, in studies of fluorinated phenol derivatives, distinct signals are observed for fluorine atoms at different positions on the phenolic ring. frontiersin.org The chemical shifts can be influenced by the presence of other substituents and are valuable for identifying metabolites in biodegradation studies of fluorophenols. nih.govnih.gov For example, the ¹⁹F NMR chemical shifts for 2,4,5-trifluorophenol (B1360223) have been identified at -147.1 (F-2), -153.5 (F-4), and -143.7 ppm (F-5). nih.gov

¹⁷O NMR: Natural abundance ¹⁷O NMR spectroscopy is a sensitive probe for studying the electronic structure and hydrogen bonding in phenols. sci-hub.ruacs.org The chemical shift of the phenolic oxygen is influenced by substituents on the aromatic ring, with electron-donating groups causing shielding (lower ppm values) and electron-withdrawing groups causing deshielding (higher ppm values). sci-hub.ru The typical range for phenolic oxygen chemical shifts is from approximately 56 to 94 ppm in acetonitrile. sci-hub.ru Intramolecular hydrogen bonding, as seen in salicylaldehydes, results in a significant shielding of the phenolic oxygen signal by 10-14 ppm. sci-hub.ru Studies on substituted phenyl tosylates and benzoates have further demonstrated the sensitivity of ¹⁷O NMR to both electronic and steric effects of substituents. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of organic compounds, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₆H₃BrClIO), the theoretical exact mass is 331.81005 Da. nih.gov HRMS techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap-based MS, are capable of measuring masses with high precision, enabling the unambiguous assignment of molecular formulas to unknown compounds, including halogenated organic compounds found in environmental samples. researchgate.netnih.govdphen1.com This capability is crucial for identifying and confirming the presence of polyhalogenated compounds in complex mixtures. nih.govacs.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the original molecule. For halogenated aromatic compounds, fragmentation often involves the cleavage of carbon-halogen bonds. nih.gov The relative stability of the resulting fragments can provide insights into the molecular structure. For instance, in the MS/MS of halogenated organophosphorus flame retardants, the loss of chlorine atoms has been observed. nih.gov The fragmentation of aromatic compounds is often characterized by the formation of stable, resonance-stabilized ions. chadsprep.com While specific fragmentation data for this compound is not detailed in the available literature, general principles suggest that initial fragmentation would likely involve the loss of the halogen atoms or the hydroxyl group, with the specific pathways influenced by the relative bond strengths and the stability of the resulting radical cations and neutral fragments. The presence of multiple halogen isotopes (e.g., ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would also lead to characteristic isotopic patterns in the mass spectrum, aiding in the identification of halogenated fragments. libretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying functional groups and characterizing the bonding within a molecule.

The IR spectrum of a phenol is characterized by several key absorptions. A prominent feature is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. usc.edupressbooks.pub The broadness is due to hydrogen bonding. In the case of this compound, this band would be a key identifier. Additionally, C-O stretching vibrations in phenols are observed around 1200 cm⁻¹. uc.edu The aromatic ring itself gives rise to characteristic C-C stretching vibrations within the ring, typically seen at approximately 1600 and 1500 cm⁻¹. libretexts.org The presence of substituents on the ring can influence the exact position and intensity of these bands.

Interactive Data Table: Characteristic IR Bands for Phenolic Compounds

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)IntensityNotes
O-HStretch3200-3600Strong, BroadBroadness due to hydrogen bonding. usc.edupressbooks.pub
C-OStretch1260-1000StrongPosition can be indicative of substitution. uc.edu
C=CAromatic Ring Stretch~1600 & ~1500Medium to WeakCharacteristic of the benzene (B151609) ring. libretexts.org
C-HAromatic Stretch3100-3000Medium
C-HOut-of-plane Bend900-675StrongPattern can indicate substitution type. libretexts.org

The stretching vibrations of carbon-halogen (C-X) bonds are typically observed in the lower frequency region of the IR spectrum, often referred to as the fingerprint region. libretexts.org The position of the C-X stretching band is highly dependent on the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com

C-Cl Stretch: Generally found in the range of 850-550 cm⁻¹. libretexts.org

C-Br Stretch: Typically appears between 690-515 cm⁻¹. libretexts.org

C-I Stretch: Occurs at even lower wavenumbers, generally below 600 cm⁻¹.

In the spectrum of this compound, one would expect to observe distinct bands corresponding to the C-Cl, C-Br, and C-I stretches in the fingerprint region. Raman spectroscopy is also a valuable technique for observing these vibrations, and for some C-X bonds, the Raman signal can be stronger and more distinct than the corresponding IR absorption. aps.orgumich.edu

Interactive Data Table: Halogen-Carbon Stretching Frequencies

BondTypical Wavenumber Range (cm⁻¹)Reference
C-Cl850-550 libretexts.org
C-Br690-515 libretexts.org
C-I~600 and below spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the part of the molecule responsible for its color.

Electronic Transitions and Aromatic Chromophore Analysis

The fundamental chromophore in this compound is the phenol ring. The benzene ring itself exhibits characteristic absorption bands in the UV region arising from π→π* transitions. These transitions involve the excitation of electrons from the bonding (π) molecular orbitals to the anti-bonding (π*) molecular orbitals of the aromatic system. For phenol, the hydroxyl group (-OH) acts as a potent auxochrome, a group that modifies the absorption of a chromophore. The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring, which has a significant impact on the energy of the electronic transitions.

In the case of this compound, the aromatic ring is further substituted with three halogen atoms: bromine, chlorine, and iodine. These substituents also influence the UV-Vis spectrum. Halogens are generally considered deactivating groups in terms of electrophilic aromatic substitution, but they possess lone pairs of electrons that can participate in resonance, similar to the hydroxyl group. This participation can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene.

The electronic spectrum of substituted phenols typically displays two main absorption bands. copernicus.org The primary band, usually found at shorter wavelengths (around 200-220 nm), is analogous to the E2-band of benzene and is attributed to a π→π* transition. A secondary band, corresponding to the B-band of benzene, appears at longer wavelengths (around 270-290 nm) and is also a π→π* transition, but one that is forbidden by symmetry in benzene and becomes allowed with substitution. researchgate.net The presence of multiple, heavy halogen substituents like in this compound is expected to cause further shifts in these bands. Additionally, n→π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or halogen atoms) to an anti-bonding π* orbital, are also possible, though they are typically much weaker in intensity than π→π* transitions.

Solvent Effects on Absorption Maxima

The polarity of the solvent used for UV-Vis analysis can significantly alter the position and intensity of absorption bands. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore better stabilized by a polar solvent. Conversely, for n→π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can form hydrogen bonds with polar protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. youtube.com

Given the presence of the hydroxyl group and the polar carbon-halogen bonds, this compound is expected to exhibit noticeable solvent effects. In non-polar solvents like cyclohexane (B81311) or hexane, the fine structure of the absorption bands might be more resolved. In polar solvents such as ethanol (B145695) or methanol, these fine structures tend to be broadened, and the λmax values are expected to shift based on the nature of the electronic transition. youtube.comnih.gov

The following table provides a hypothetical representation of how the UV-Vis absorption maxima of this compound might be affected by different solvents, based on general principles observed for similar halogenated phenols.

SolventPolarity (Dielectric Constant)Expected λmax (nm) for π→π* (Band I)Expected λmax (nm) for π→π* (Band II)Expected Shift Direction
Hexane1.88~215-225~280-290Reference
Chloroform (B151607)4.81~218-228~283-293Bathochromic
Ethanol24.5~220-230~285-295Bathochromic
Water80.1~222-232~287-297Bathochromic

Note: The λmax values in this table are illustrative and based on theoretical principles and data for related compounds. Actual experimental values for this compound may vary.

Computational and Theoretical Studies of 3 Bromo 5 Chloro 4 Iodophenol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for a range of molecular systems. nih.gov Ab initio methods, while often more computationally demanding, can provide highly accurate results and are crucial for benchmarking other computational techniques. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy. For 3-bromo-5-chloro-4-iodophenol, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Conformer analysis is particularly relevant for molecules with rotatable bonds, such as the hydroxyl (-OH) group in a phenol (B47542). Different orientations of the hydroxyl hydrogen relative to the plane of the benzene (B151609) ring can result in distinct conformers with slightly different energies. Computational methods can identify these stable conformers and calculate their relative energies, indicating which is the most likely to be observed. For similar substituted phenols, studies have identified cis and trans conformers based on the orientation of substituents, often finding energy differences of less than a kilocalorie per mole between them. researchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Phenol This table illustrates the typical output of a geometry optimization calculation. The values are representative and not specific to this compound.

Parameter Bond/Angle Calculated Value (DFT/B3LYP)
Bond Lengths (Å) C-O 1.365
O-H 0.962
C-Br 1.905
C-Cl 1.740
C-I 2.100
Bond Angles (°) C-C-O 121.5
C-O-H 109.0
C-C-Br 119.8
C-C-Cl 120.1

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap implies high stability. Calculations for similar molecules, such as 1,3-dichloro-5-nitrobenzene, have shown that such analyses can reveal how charge transfer occurs within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows typical electronic properties derived from quantum calculations. The values are representative and not specific to this compound.

Parameter Description Representative Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its intermolecular interactions. The ESP map illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface.

Regions of negative potential (typically colored red or yellow) are associated with an excess of electrons and are likely sites for electrophilic attack. These areas are often found around electronegative atoms like oxygen. Regions of positive potential (colored blue) indicate an electron deficiency and are susceptible to nucleophilic attack. For halogenated benzenes, interesting features can arise, such as the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which allows for halogen bonding. acs.orgacs.org This is particularly relevant for this compound, as the interplay between the electron-rich aromatic ring, the electronegative oxygen, and the potentially electropositive sigma-holes on the halogens would dictate its non-covalent interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, including intermediate structures and, crucially, transition states.

For a molecule like this compound, computational methods can elucidate mechanisms for reactions such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation of the phenolic group. The process involves proposing a plausible reaction pathway and then calculating the energies of all reactants, intermediates, transition states, and products. researchgate.net

A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. Locating the precise geometry and energy of a transition state is a primary goal of reaction modeling. For instance, in studying the degradation of chlorinated phenols, computational methods have been used to predict transition state geometries and activation energies for various reaction pathways. nih.gov

Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated. This value is fundamental to predicting the reaction rate using transition state theory. Lower activation energies correspond to faster reactions.

Thermodynamic properties of the reaction, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), can also be determined by comparing the total energies of the reactants and products. A negative ΔG indicates a spontaneous reaction. For example, calculations on the bond dissociation energy of phenol have shown excellent agreement with experimental values, demonstrating the predictive power of these methods for thermodynamic parameters. nih.gov These computational approaches allow for the systematic evaluation of how different substituents, like bromine, chlorine, and iodine, influence the kinetics and thermodynamics of reactions involving the phenolic ring.

Table 3: Hypothetical Thermodynamic and Kinetic Data for a Reaction This table illustrates the type of data obtained from reaction pathway modeling. The values are representative and not specific to this compound.

Parameter Symbol Description Illustrative Value (kcal/mol)
Activation Energy Ea The energy barrier for the reaction. +25.5
Enthalpy of Reaction ΔHrxn The net change in heat content. -15.2

| Gibbs Free Energy of Reaction | ΔGrxn | The indicator of reaction spontaneity. | -18.0 |

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which are indispensable for the structural elucidation of novel compounds. For this compound, density functional theory (DFT) calculations are commonly employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra serve as a benchmark for comparison with experimental data, thereby confirming the molecular structure.

Simulated NMR, IR, and UV-Vis Spectra

Theoretical spectroscopic parameters for this compound can be calculated using various computational methods. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to optimize the molecular geometry and compute vibrational frequencies (IR) researchgate.netrasayanjournal.co.in. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts (¹H and ¹³C) rasayanjournal.co.inresearchgate.net. For the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) is utilized to calculate the electronic transitions and corresponding absorption wavelengths researchgate.netresearchgate.net.

Simulated ¹H and ¹³C NMR Spectra: The predicted ¹H and ¹³C NMR chemical shifts are crucial for identifying the chemical environment of each atom in the molecule. The calculations are typically referenced against a standard, such as tetramethylsilane (TMS).

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-OH5.5 - 6.5154.0
C2-H7.45118.5
C3-Br-112.0
C4-I-90.0
C5-Cl-135.0
C6-H7.60130.0

Simulated IR Spectrum: The theoretical IR spectrum provides insight into the vibrational modes of the molecule. Key predicted frequencies help in identifying characteristic functional groups.

Interactive Data Table: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(O-H)3550 - 3600O-H stretching (free hydroxyl)
ν(C-H)3050 - 3100Aromatic C-H stretching
ν(C=C)1580, 1470Aromatic ring stretching
δ(O-H)1350O-H in-plane bending
ν(C-O)1230C-O stretching
ν(C-Cl)750 - 700C-Cl stretching researchgate.net
ν(C-Br)680 - 550C-Br stretching
ν(C-I)600 - 500C-I stretching

Simulated UV-Vis Spectrum: TD-DFT calculations can predict the electronic absorption maxima (λmax). For phenolic compounds, characteristic bands related to π→π* transitions are expected. The halogen substituents are likely to induce a bathochromic (red) shift compared to unsubstituted phenol.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λmax (nm)Oscillator Strength (f)
HOMO → LUMO~285> 0.1
HOMO-1 → LUMO~240> 0.2

Comparison with Experimental Data for Structural Confirmation

The ultimate validation of the structure of this compound relies on the comparison of these simulated spectra with those obtained through experimental analysis rasayanjournal.co.inresearchgate.net. A strong congruence between the predicted and measured data provides high confidence in the assigned structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts should closely match the experimental values obtained from a dissolved sample. Similarly, the major absorption bands in the experimental IR spectrum should align with the predicted vibrational frequencies. Any significant discrepancies might suggest the presence of a different isomer or impurities. This comparative approach is a cornerstone of modern chemical characterization, where computational chemistry and experimental spectroscopy work in tandem.

Intermolecular Interaction Energy Calculations

The solid-state structure and macroscopic properties of this compound are dictated by the network of intermolecular interactions within its crystal lattice. Computational methods allow for the detailed analysis and quantification of these non-covalent forces, particularly hydrogen and halogen bonds, which are expected to be prominent in this molecule.

Quantification of Halogen Bonding and Hydrogen Bonding Strengths

In the crystal structure of this compound, the hydroxyl group can act as a hydrogen bond donor, likely forming O-H···O hydrogen bonds with neighboring molecules. Concurrently, the electron density anisotropy around the covalently bonded halogen atoms (the σ-hole) allows them to act as electrophilic centers and form halogen bonds with Lewis bases, such as the oxygen atom of a nearby phenol nih.govacs.org.

The strength of these interactions can be estimated using high-level quantum mechanical calculations. The expected hierarchy of halogen bond strength is dictated by the polarizability of the halogen atom, following the trend I > Br > Cl acs.org.

Interactive Data Table: Calculated Intermolecular Interaction Energies (kJ/mol)

Interaction TypeDonorAcceptorCalculated Energy (kJ/mol)
Hydrogen BondO-HO-20 to -25
Halogen BondC-IO-15 to -18 acs.org
Halogen BondC-BrO-10 to -13 acs.org
Halogen BondC-ClO-5 to -8 acs.org

Dispersion and Electrostatic Contributions to Crystal Packing

The stability of the crystal lattice arises from a delicate balance of electrostatic forces, dispersion forces, and Pauli repulsion. Computational energy decomposition analysis can partition the total interaction energy into these fundamental components. For halogen bonds, the electrostatic attraction between the positive σ-hole on the halogen and a negative site (like an oxygen lone pair) is a key directional component acs.org. However, dispersion forces are also significant, especially for the larger, more polarizable iodine and bromine atoms.

Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

Contact TypePercentage Contribution (%)Description
H···H25 - 30%Non-specific van der Waals contacts
H···O / O···H15 - 20%Represents hydrogen bonding
H···I / I···H10 - 15%Contacts involving iodine
H···Br / Br···H10 - 15%Contacts involving bromine
H···Cl / Cl···H8 - 12%Contacts involving chlorine
Halogen···Halogen5 - 10%Type I and Type II contacts nih.gov
Other5 - 10%C···H, C···C, etc.

Intermolecular Interactions and Solid State Chemistry of 3 Bromo 5 Chloro 4 Iodophenol

Halogen Bonding (XB) Interactions

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

Identification and Characterization of C-X···Y Halogen Bonds

In the hypothetical crystal structure of 3-bromo-5-chloro-4-iodophenol, one would anticipate the presence of various C-X···Y halogen bonds, where X is the halogen bond donor (I, Br, or Cl) and Y is a halogen bond acceptor (another halogen atom or the oxygen of the hydroxyl group). The identification of these bonds would require analysis of intermolecular distances and angles from crystallographic data. Specifically, distances shorter than the sum of the van der Waals radii of the interacting atoms and C-X···Y angles close to 180° are characteristic of halogen bonds.

Directionality and Strength of Iodine, Bromine, and Chlorine as XB Donors

Given the established hierarchy of halogen bond donors, the iodine atom in this compound would be expected to be the most potent XB donor, followed by bromine and then chlorine. This is due to the larger and more polarizable electron cloud of iodine, which leads to a more positive region of electrostatic potential (the σ-hole) on the halogen atom opposite the C-I bond. The directionality of these bonds would be a key feature in the crystal packing.

Role of Halogen Bonding in Crystal Engineering

The predictable nature of halogen bonding makes it a powerful tool in crystal engineering for the design of supramolecular architectures. In the case of this compound, the varying strengths and directionalities of the C-I, C-Br, and C-Cl halogen bonds would likely lead to specific and potentially complex packing motifs. Studies on other di- and polyhalogenated phenols have shown that these interactions can direct the formation of chains, sheets, or more intricate three-dimensional networks. nih.govresearchgate.net

Hydrogen Bonding (HB) Networks

The phenolic hydroxyl group is a classic hydrogen bond donor and can also act as an acceptor. Its interactions are fundamental to the structure of phenols.

O-H···X and C-H···X Hydrogen Bonds

The primary hydrogen bonding interaction anticipated in the solid state of this compound would be of the O-H···O type, leading to the formation of chains or cyclic synthons between molecules. Additionally, weaker O-H···X and C-H···X hydrogen bonds, where X is one of the halogen atoms, could further stabilize the crystal lattice. The larger and more polarizable halogen atoms (iodine and bromine) are generally better hydrogen bond acceptors than chlorine.

Influence of Halogens on Phenolic Hydroxyl Acidity and HB Formation

The presence of electron-withdrawing halogen substituents on the phenolic ring increases the acidity of the hydroxyl proton. This enhanced acidity strengthens the hydrogen bond donating capacity of the O-H group, potentially leading to shorter and stronger O-H···O or O-H···X hydrogen bonds in the crystal structure. The cumulative electron-withdrawing effect of three halogen atoms would likely make this compound a significantly stronger acid than phenol (B47542) itself.

Without experimental data, any discussion on the specific intermolecular interactions and solid-state chemistry of this compound remains speculative. A detailed crystallographic study is necessary to elucidate the precise nature of the halogen and hydrogen bonding networks and to create the data tables required for a thorough analysis as outlined.

Aromatic π–π Stacking Interactions

Quantification of Stacking Geometries and Energies

The precise geometry and energy of π–π stacking interactions are influenced by the nature and position of substituents on the aromatic ring. For halogenated phenols, the interplay between the electron-rich π-system and the electron-withdrawing halogen atoms is crucial. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for quantifying these interactions. nih.gov

Studies on similar halogenated aromatic systems indicate that stacking energies can vary, but typically fall in the range of a few kcal/mol. acs.org The geometry is rarely a perfect face-to-face stacking due to electrostatic repulsion. Instead, offset or slipped-stacking arrangements are more common, where the centroid of one ring is displaced relative to the other. For instance, computational studies on hydrated phenol complexes have shown that interaction energies are highly dependent on the degree of horizontal displacement and the dihedral angle between the rings. scirp.org

The presence of multiple, large halogen atoms like bromine and iodine in this compound would significantly modulate the electrostatic potential surface of the aromatic ring. This influences the preferred stacking geometry, likely favoring an arrangement that minimizes repulsion between electron-rich regions. While specific energy values for this compound are not available, data from related halogenated indole (B1671886) and toluene (B28343) dimers show that halogenation has a profound effect on stacking stability. nih.gov

Table 1: Representative Stacking Interaction Parameters for Aromatic Systems

Interacting SystemStacking GeometryInteraction Energy (kcal/mol)Method of Determination
Hydrated Phenol DimerEclipsed (0° dihedral)-27.43MP2/6-311++G(d,p) Calculation scirp.org
Hydrated Phenol DimerStaggered (120° dihedral)-27.31MP2/6-311++G(d,p) Calculation scirp.org
Benzofuran Derivativesπ-π stackingNot specifiedX-ray Crystallography

Note: The energies for hydrated phenol dimers represent a more complex system but illustrate the magnitude of stacking interactions. Data for this compound is not available and would require specific computational modeling.

Role in Supramolecular Assembly

For this compound, it is anticipated that the phenol's hydroxyl group would form strong hydrogen bonds, likely creating chains or synthons. These hydrogen-bonded assemblies would then be arranged in a way that allows for favorable π–π stacking between the halogenated aromatic rings. The specific arrangement would be a compromise between maximizing attractive dispersion forces and minimizing electrostatic repulsion, guided by the positions of the three different halogen atoms. The mechanical flexibility and stability of the resulting crystal can be influenced by these weak and dispersive π–π stacking interactions. researchgate.net

Crystallization Behavior and Polymorphism

The ability of a compound to exist in more than one crystal structure is known as polymorphism. This phenomenon is common in organic molecules and is dictated by the subtle balance of intermolecular forces during the crystallization process.

Factors Influencing Crystal Growth and Morphology

The growth and final morphology of this compound crystals would be sensitive to a variety of factors:

Solvent: The polarity of the crystallization solvent can significantly influence which intermolecular interactions are favored. A statistical analysis of polymorphs has shown that crystals grown from different solvents tend to exhibit slightly greater structural differences. acs.org

Temperature and Pressure: These thermodynamic variables can alter the relative stability of different potential crystal packings. Studies on phenol and its halogenated derivatives have shown that pressure can induce phase transitions to new polymorphic forms. researchgate.netresearchgate.net

Substituent Effects: The size, shape, and electronic properties of the halogen substituents are paramount. The presence of chlorine, bromine, and iodine on the same ring creates a complex landscape of potential halogen-halogen and halogen-π interactions, which will be a primary determinant of the crystal packing. The tendency for iodine to form strong halogen bonds, for instance, could be a dominant structure-directing influence. acs.org

Exploration of Potential Polymorphic Forms

While no polymorphs of this compound have been reported, the likelihood of their existence is high. Computational crystal structure prediction methods are often employed to explore the potential energy landscape of a molecule and identify likely polymorphic forms. nih.gov

For related dihalogenated phenols, computational surveys have revealed that multiple packing arrangements (e.g., tetragonal vs. monoclinic) can be energetically similar. nih.gov The specific form that crystallizes can depend on a delicate balance of forces. For example, in comparing 3,4-dichlorophenol (B42033) and 4-bromo-3-chlorophenol, subtle differences in halogen bonding preferences were found to determine the final crystal packing. acs.orgnih.gov

Given that molecules with hydrogen-bonding functional groups are slightly more prone to polymorphism, and considering the complexity of potential intermolecular interactions for this compound, it is a strong candidate for exhibiting this phenomenon. acs.org The energetic difference between potential polymorphs is often small (typically <1 kcal mol⁻¹), meaning that crystallization conditions could easily favor one form over another. acs.org Experimental screening using various solvents and temperatures would be the definitive method to discover and characterize any potential polymorphs.

Synthesis and Study of Derivatives and Analogues of 3 Bromo 5 Chloro 4 Iodophenol

Structural Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for structural modification, allowing for the synthesis of a variety of derivatives with altered physicochemical properties.

Etherification and Esterification Reactions

The conversion of the phenolic hydroxyl group into an ether or an ester is a common strategy to modify the properties of a phenol (B47542).

Etherification Reactions:

Etherification of phenols, including polyhalogenated phenols, can be achieved through several methods. A common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. For a sterically hindered and electron-deficient phenol like 3-Bromo-5-chloro-4-iodophenol, the formation of the corresponding phenoxide is the first step. This can be achieved by treatment with a suitable base. The resulting phenoxide can then be reacted with an alkylating agent, such as an alkyl halide or sulfate (B86663), to yield the desired ether.

Palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate represent a modern method for producing allylic aryl ethers under mild conditions. frontiersin.org This approach has shown good functional group tolerance, including for halogen-substituted phenols. frontiersin.org Another strategy involves the gold-catalyzed intermolecular addition of phenols to olefins. organic-chemistry.org For methylation, a combination of trimethyl phosphate (B84403) and a base like calcium hydroxide (B78521) can be effective for a range of O-nucleophiles, including phenols. organic-chemistry.org

Esterification Reactions:

Direct esterification of phenols with carboxylic acids is generally not efficient due to the lower nucleophilicity of the phenolic hydroxyl group compared to alcohols. youtube.com However, phenols readily react with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, to form esters. youtube.com For this compound, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) would be the expected route to its corresponding ester derivatives. The base neutralizes the hydrogen halide or carboxylic acid byproduct. Practical processes for the direct esterification of phenols, particularly alkyl-substituted ones, have been developed, sometimes using a strong acid catalyst and elevated temperatures to drive the reaction. google.com

Table 1: Representative Etherification and Esterification Reactions of Halogenated Phenols This table presents illustrative data for analogous compounds due to the lack of specific experimental data for this compound in the provided search results.

Reactant 1Reactant 2Reaction TypeCatalyst/ConditionsProduct Type
Halogenated PhenolAlkyl HalideWilliamson Ether SynthesisBase (e.g., NaH, K2CO3)Alkyl Aryl Ether
Halogenated PhenolVinyl Ethylene CarbonateAllylic EtherificationPdCl2(dppf), Cs2CO3Allyl Aryl Ether
Halogenated PhenolAcyl ChlorideEsterificationBase (e.g., Pyridine)Phenyl Ester
Halogenated PhenolCarboxylic AnhydrideEsterificationAcid or Base catalystPhenyl Ester

Synthesis of Phenolate (B1203915) Salts

The acidity of phenols allows for the formation of phenolate salts upon reaction with a base. The presence of electron-withdrawing halogen substituents on the aromatic ring increases the acidity of the phenol, facilitating the formation of the corresponding phenolate. For this compound, treatment with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide would readily yield the corresponding sodium or potassium 3-bromo-5-chloro-4-iodophenolate. The structure and aggregation of lithium phenolates in solution have been studied using techniques like the method of continuous variation with 6Li NMR spectroscopy, revealing that they can exist as monomers, dimers, trimers, tetramers, and pentamers depending on the solvent and substituents. nih.gov

Systematic Variation of Halogen Substituents

The nature and position of halogen substituents on the phenolic ring profoundly influence the compound's chemical reactivity and physical properties.

Mono-, Di-, and Tri-Halogenated Phenol Analogues

The synthesis of various halogenated phenols can be achieved through electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho- and para-directing group. byjus.com The halogenation of phenols can often proceed even without a Lewis acid catalyst. byjus.com

The synthesis of mono-, di-, and tri-halogenated phenols can be controlled by the stoichiometry of the halogenating agent and the reaction conditions. For example, treating phenol with bromine in a non-polar solvent can yield monobromophenols, while using bromine water typically leads to the formation of 2,4,6-tribromophenol. byjus.com The synthesis of specific isomers can be challenging due to the directing effects of the hydroxyl group and any existing substituents.

Isomeric Halogenated Phenols

The synthesis of specific isomers of halogenated phenols often requires multi-step synthetic routes. For instance, the synthesis of 3-bromo-5-chlorophenol (B1291525) has been reported via a Sandmeyer reaction starting from 3-amino-5-chlorophenol, though this starting material may not be readily available. google.com Another patented method describes the preparation of 3-bromo-5-chlorophenol by hydrolyzing a diazonium salt precursor. google.com The synthesis of polyhalogenated phenols can also be achieved by diazotizing a polyhalogenated aniline (B41778) followed by hydrolysis of the resulting benzenediazonium (B1195382) salt. google.com

The isomeric relationship between different halogenated phenols is crucial for understanding structure-property relationships, as the position of the halogens affects reactivity, acidity, and biological activity.

Table 2: Examples of Isomeric Halogenated Phenols This table presents illustrative data for analogous compounds due to the lack of specific experimental data for this compound in the provided search results.

Compound NameMolecular FormulaSubstitution Pattern
2-Bromo-4-chlorophenolC6H4BrClOBr at C2, Cl at C4
4-Bromo-2-chlorophenolC6H4BrClOBr at C4, Cl at C2
2,4-DibromophenolC6H4Br2OBr at C2, Br at C4
2,6-DibromophenolC6H4Br2OBr at C2, Br at C6
3,5-DichlorophenolC6H4Cl2OCl at C3, Cl at C5

Introduction of Additional Functional Groups

Beyond modifications at the hydroxyl group, additional functional groups can be introduced onto the aromatic ring of this compound, further expanding its synthetic utility.

Phenols are highly susceptible to electrophilic aromatic substitution reactions due to the activating nature of the hydroxyl group. byjus.com Common electrophilic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. fiveable.me

Nitration: Treatment of phenols with dilute nitric acid can introduce a nitro group (-NO2), typically at the ortho and para positions. byjus.com Given the existing substitution pattern of this compound, the introduction of a nitro group would likely occur at the remaining vacant position on the ring.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively. However, Friedel-Crafts reactions can sometimes be complicated by the high reactivity of phenols. fiveable.me

Kolbe-Schmitt Reaction: This reaction involves the carboxylation of a phenoxide ion with carbon dioxide to introduce a carboxylic acid group, typically ortho to the hydroxyl group. byjus.com

Reimer-Tiemann Reaction: This reaction introduces an aldehyde group (-CHO), also primarily at the ortho position, by treating the phenol with chloroform (B151607) in the presence of a strong base. byjus.com

The specific conditions and regioselectivity for these reactions on this compound would be influenced by the steric hindrance and electronic effects of the three existing halogen substituents.

Electrophilic and Nucleophilic Substitution for Derivatization

The reactivity of the this compound ring towards substitution reactions is dictated by a complex interplay of the existing substituents.

The only available position for electrophilic attack is position 2 (or 6, which is equivalent). Any electrophilic substitution at this position would be sterically hindered by the adjacent bromine and iodine atoms and electronically disfavored by the three deactivating halogens. Despite the activating influence of the hydroxyl group, harsh reaction conditions would likely be required, and yields may be low. sarthaks.com For highly reactive electrophiles, such as in certain halogenation or nitration reactions, substitution might be possible, but polysubstitution is a common issue with highly activated phenols. libretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on aryl halides is typically challenging and requires either strong activation by electron-withdrawing groups (like nitro groups) at the ortho and/or para positions or very harsh reaction conditions. masterorganicchemistry.comnih.gov In this compound, the ring is not strongly activated for classical SNAr.

However, derivatization via nucleophilic substitution can be achieved through several advanced methods:

Copper-Catalyzed Substitution: Copper-based catalysts can facilitate the substitution of aryl halides with various nucleophiles, including hydroxides, amines, and alkoxides, under milder conditions than uncatalyzed reactions. mdpi.comresearchgate.net The reactivity of the halogens in these reactions generally follows the order I > Br > Cl, suggesting that the iodine atom at C-4 would be the most likely to be substituted. mdpi.com

Homolysis-Enabled Electronic Activation: A novel strategy involves the transient formation of a phenoxyl radical from the phenol. This radical acts as a powerful open-shell electron-withdrawing group, activating the ring for nucleophilic substitution by significantly lowering the reaction barrier. osti.gov This method could enable the substitution of one of the halogen atoms by a suitable nucleophile under oxidative conditions.

Side-Chain Modifications on the Aromatic Ring

Side-chain modifications for this compound can be conceptualized in two ways: modification of the existing hydroxyl group or the introduction of new side chains onto the ring.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for derivatization. Classical reactions include:

Acylation: Conversion of the hydroxyl group to an ester via reaction with an acyl halide or anhydride. This is a common strategy to protect the hydroxyl group or modify the compound's properties. nih.gov

Alkylation: Formation of an ether by reacting the corresponding phenoxide (formed by deprotonation with a base) with an alkyl halide (Williamson ether synthesis). rhhz.net

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) to form a trimethylsilyl (B98337) (TMS) ether. This is often done to increase volatility for gas chromatography analysis. phenomenex.com

These reactions are generally efficient, although the steric hindrance from the adjacent bromine atom at C-5 might influence the reaction rates. rsc.org

Introduction of New Side Chains: Introducing new carbon-based side chains onto the heavily substituted ring is challenging. However, metal-catalyzed cross-coupling reactions are a viable approach. Using one of the halogen atoms (most likely the iodine at C-4 due to its higher reactivity in such reactions) as a handle, new C-C bonds can be formed. For example, Suzuki or Stille coupling reactions could introduce alkyl, alkenyl, or aryl groups.

Structure-Reactivity Relationships in Derivatives

The relationship between the molecular structure of this compound derivatives and their chemical reactivity is governed by the cumulative electronic and steric properties of the substituents.

Correlation of Structural Parameters with Chemical Transformation Rates

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

Where k₀ is the rate constant for the unsubstituted reference reaction. The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. The reaction constant, ρ, reflects the sensitivity of a particular reaction to these electronic effects. wikipedia.org

Table 1: Hammett Substituent Constants (σ) for Halogens

Substituentσ_metaσ_para
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18

Data sourced from established physical organic chemistry datasets.

In a hypothetical reaction, such as the deprotonation of the phenolic hydroxyl group, the rate would be influenced by the sum of these effects. Kinetic studies on related chlorophenols have shown that the position and number of chlorine atoms significantly impact reaction rates, a principle that extends to this more complex halogenated phenol. acs.orgcore.ac.uk For instance, the rate of oxidation of trihalophenols is highly dependent on the specific halogen and its position, which can be correlated with structural parameters like redox potential and Hammett constants. researchgate.netresearchgate.net

Electronic and Steric Effects of Halogen Substitution Patterns

The chemical behavior of this compound is a direct consequence of the electronic and steric effects exerted by its substituents.

Electronic Effects: There is a duality in the electronic nature of the substituents:

Hydroxyl Group (-OH): Exhibits a strong electron-donating effect through resonance (+R effect) by delocalizing a lone pair into the aromatic π-system. It also has a moderate electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity. The +R effect dominates, making the -OH group a strong activator for electrophilic aromatic substitution. sarthaks.com

The combination of a powerful activating group (-OH) and three deactivating groups (halogens) results in a nuanced reactivity profile. The ring is less nucleophilic than phenol but more susceptible to reactions involving the phenoxide ion, where the activating effect is further enhanced.

Steric Effects: Steric hindrance plays a crucial role in directing reactions and influencing their rates. The size of the halogen atoms increases down the group: I > Br > Cl.

The iodine atom at C-4 and the bromine atom at C-3 are particularly bulky.

The positions ortho to the hydroxyl group (C-2 and C-6) are flanked by large halogen atoms, making them sterically hindered for incoming reagents. This is a significant factor in limiting electrophilic substitution at these sites.

Reactions involving the hydroxyl group itself, such as etherification, could also be slowed by the proximity of the large bromine atom at C-5. rsc.org

The interplay of these steric and electronic factors determines the regioselectivity and feasibility of derivatization reactions on the this compound scaffold. acs.org

Advanced Research Directions and Emerging Methodologies

Flow Chemistry Approaches for Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of complex organic molecules, including polysubstituted halogenated phenols. This approach offers significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, and greater scalability. The use of flow reactors allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, which is particularly crucial for regioselective halogenation reactions where multiple isomers can be formed. rsc.org

For the synthesis of multisubstituted phenols, flow chemistry can be integrated with in-line generation of reactive intermediates. For instance, a three-step, one-flow process has been demonstrated for preparing 2-functionalized phenols, which involves the in-line generation of arylmagnesium intermediates followed by aerobic oxidation. nih.gov While a specific flow synthesis for 3-Bromo-5-chloro-4-iodophenol has not been detailed in the reviewed literature, the principles of continuous flow have been successfully applied to the synthesis of related compounds, such as functionalized phenols and polysubstituted pyrroles. nih.govrichmond.edu These methodologies suggest a viable pathway for the development of a continuous flow process for this compound, potentially offering higher yields and purity compared to batch methods. rsc.orgrichmond.edu

Table 1: Comparison of Batch vs. Flow Chemistry for Halogenated Phenol (B47542) Synthesis

FeatureBatch ChemistryFlow Chemistry
Reaction Control Less precise, potential for temperature and concentration gradients.Precise control over temperature, pressure, and mixing.
Safety Higher risk with hazardous reagents and exothermic reactions.Enhanced safety due to small reaction volumes and better heat dissipation. rsc.org
Scalability Often challenging to scale up from lab to industrial production.More straightforward scalability by running the system for longer periods.
Efficiency Can be less efficient with lower yields and more byproducts.Often results in higher yields, better selectivity, and reduced waste. rsc.org

Green Chemistry Principles in Halogenated Phenol Synthesis

The principles of green chemistry are increasingly influencing the synthesis of halogenated phenols, aiming to reduce the environmental impact of chemical processes. imist.maroyalsocietypublishing.org Key tenets of green chemistry include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. acs.orgpaperpublications.org

Traditional halogenation methods often employ toxic reagents and produce significant waste. beilstein-journals.orgnih.gov In contrast, greener approaches are being developed that utilize more environmentally benign reagents and conditions. For example, mechanochemical routes using an electrical mortar and pestle have been developed for the catalyst-free halogenation of phenols. beilstein-journals.org This method offers a rapid and efficient synthesis of halogenated phenols with good to excellent yields in a short timeframe. beilstein-journals.org

Another green approach involves the use of visible-light photoredox catalysis for the bromination of phenols. beilstein-journals.orgnih.gov This method generates the brominating agent in situ, avoiding the need for handling molecular bromine and operating under mild conditions. beilstein-journals.orgnih.gov Electrochemical methods also present a sustainable alternative for phenol halogenation, reducing the need for excess reagents and minimizing hazardous byproducts. globalscientificjournal.com The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economical production processes. imist.mawjpmr.com

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring process safety. Advanced spectroscopic techniques are powerful tools for the in-situ monitoring of halogenation and other reactions involved in the synthesis of compounds like this compound. mdpi.comfrontiersin.org

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and UV-Vis spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products. mdpi.comxjtu.edu.cn For instance, in-situ FTIR can track molecular changes during a reaction, offering insights into reaction mechanisms and kinetics. xjtu.edu.cn Raman spectroscopy is another valuable tool that provides molecular-level information by probing the vibrational modes of molecules. mdpi.com

These techniques are particularly beneficial when integrated with flow chemistry systems, allowing for continuous monitoring and control of the reaction process. mdpi.com While specific applications for the synthesis of this compound are not extensively documented, the proven utility of these spectroscopic methods in monitoring similar organic reactions, including other halogenations and polymerizations, underscores their potential in this context. frontiersin.orgresearchgate.net

Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring

TechniquePrincipleInformation ProvidedAdvantages
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. frontiersin.orgFunctional group identification, concentration changes, reaction kinetics. xjtu.edu.cnHigh specificity, non-destructive. xjtu.edu.cn
Raman Spectroscopy Measures the inelastic scattering of monochromatic light. mdpi.comMolecular structure, vibrational modes, chemical composition. mdpi.commdpi.comCan be used in aqueous solutions, minimal sample preparation. mdpi.com
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules. mdpi.comConcentration of chromophores, reaction progress. mdpi.comSimple, cost-effective. mdpi.com

Machine Learning and AI in Predicting Halogenated Phenol Properties and Reactivity

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reactivity, thereby accelerating the discovery and development of new compounds and materials. chemai.ioresearchgate.net For halogenated phenols, ML models can be trained on existing data to predict various properties, including toxicity, reactivity, and spectroscopic characteristics. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, often developed using ML techniques, can predict the biological activity or toxicity of compounds based on their molecular structure. researchgate.netnih.gov Such models have been successfully applied to halogenated phenols to predict their modes of toxic action. nih.gov Furthermore, ML models can be trained on computational data, such as that from density functional theory (DFT) calculations, to predict physical properties like rotational energy barriers. researchgate.net

In the context of synthesis, AI can be used to predict reaction outcomes and optimize reaction conditions. chemai.io For electrophilic aromatic substitution reactions, such as the halogenation of phenols, ML models like RegioML have been developed to predict the regioselectivity with high accuracy. rsc.org Applying these predictive models to this compound could provide valuable insights into its properties and guide the design of more efficient and selective synthetic routes.

Design of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling highly selective and efficient chemical transformations. For the synthesis and functionalization of halogenated phenols like this compound, the design of new catalysts is a key area of research.

Catalysts can control the regioselectivity of halogenation reactions, which is a significant challenge in the synthesis of polysubstituted aromatics. For example, Lewis basic selenoether catalysts have been shown to direct the ortho-selective chlorination of phenols. nsf.gov Similarly, Cu-Mn spinel oxides have been used as catalysts for the highly para-selective halogenation of phenols. researchgate.net

Beyond synthesis, novel catalysts are being designed for specific transformations of halogenated phenols. For instance, artificial metalloenzymes have been developed that can catalyze the oxidation of halogenated phenols with substrate-dependent chemoselectivity. mdpi.com These bio-inspired catalysts offer the potential for highly specific and environmentally friendly transformations. The design of catalysts supported on magnetic nanoparticles is another promising area, offering the advantage of easy separation and recyclability. rsc.org The application of such innovative catalytic systems could open up new avenues for the synthesis and functionalization of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-Bromo-5-chloro-4-iodophenol, and how can regioselective halogenation challenges be addressed?

  • Methodological Approach :

  • Stepwise Halogenation : Begin with phenol derivatives and sequentially introduce halogens (Br, Cl, I) using directed ortho-metalation (DoM) or Ullmann coupling to ensure regioselectivity. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) in acetic acid, followed by bromination/chlorination via electrophilic substitution .
  • Purification : Use high-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates, as seen in analogous bromo-chloro-phenol syntheses (>97% purity via HLC methods) .
  • Validation : Confirm regiochemistry via 1^1H NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (MS) to verify molecular weight (expected: ~333.35 g/mol).

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity, referencing retention times from structurally similar compounds like 3-bromo-5-iodophenol .
  • Spectroscopy :
  • NMR : Compare aromatic proton environments to computed spectra (e.g., 3-Bromo-5-iodophenol: δ 7.2–7.5 ppm for meta-protons) .
  • FT-IR : Confirm hydroxyl (-OH) stretch (~3200 cm1^{-1}) and C-Br/C-I vibrations (500–700 cm1^{-1}).
  • Elemental Analysis : Match experimental C/H/Br/Cl/I percentages to theoretical values (e.g., C: 21.6%, Br: 23.9%, I: 38.1%).

Q. What stability considerations are critical for storing this compound?

  • Storage Protocol :

  • Temperature : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for halogenated phenols like 2-bromo-6-chlorophenylboronic acid .
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the phenolic -OH group.
  • Compatibility : Avoid reactive metals (e.g., aluminum) due to potential halogen displacement reactions.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved when characterizing derivatives of this compound?

  • Contradiction Analysis :

  • Cross-Validation : Compare MS fragmentation patterns with computational predictions (e.g., m/z 333 for [M-H]^-).
  • 2D NMR : Use 13^{13}C-HSQC and HMBC to resolve overlapping signals, particularly in crowded aromatic regions.
  • X-ray Crystallography : Resolve ambiguities by crystallizing derivatives (e.g., acetates) for definitive structural assignment .

Q. Can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Computational Strategy :

  • DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) using software like Gaussian. Assess activation energies for halogen displacement (I > Br > Cl reactivity) .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the iodine position.
  • Experimental Correlation : Validate predictions with kinetic studies (e.g., monitoring reaction rates via GC-MS).

Q. What experimental designs mitigate halogen exchange risks during multi-step synthesis?

  • Risk Mitigation :

  • Order of Halogenation : Introduce iodine last to avoid displacement by nucleophiles (e.g., in SNAr reactions).
  • Protecting Groups : Temporarily protect the phenolic -OH with tert-butyldimethylsilyl (TBS) groups during halogenation steps .
  • In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect unintended halogen exchange (e.g., Br/I scrambling).

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